N-(3-methoxyphenyl)-2-methylpentanamide
Overview
Description
N-(3-methoxyphenyl)-2-methylpentanamide: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-methylpentanamide typically involves the reaction of 3-methoxyaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride
Major Products:
Oxidation: 3-hydroxyphenyl-2-methylpentanamide.
Reduction: N-(3-methoxyphenyl)-2-methylpentanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-2-methylpentanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: Its structural features make it a candidate for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide functionality play crucial roles in binding to these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-2-methylpentanamine: A reduced form of the amide with similar structural features.
3-methoxyphenylacetic acid: Contains the methoxyphenyl group but with a different functional group.
N-(3-methoxyphenyl)-3-phenylpropenamide: A structurally related compound with a propenamide chain .
Uniqueness: N-(3-methoxyphenyl)-2-methylpentanamide is unique due to its specific combination of a methoxyphenyl group and a pentanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-10(2)13(15)14-11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDHCTNROLBXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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